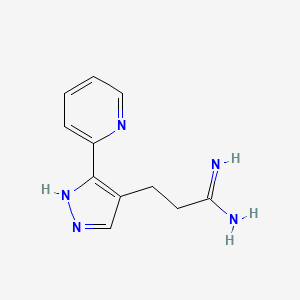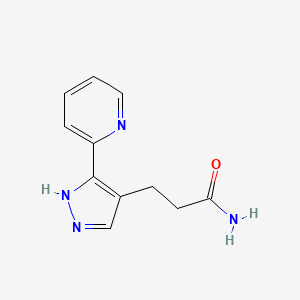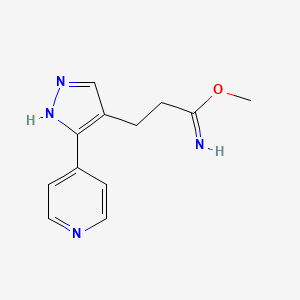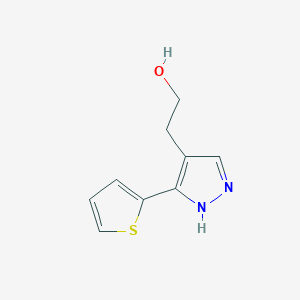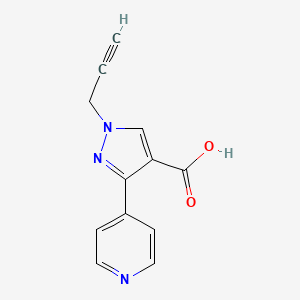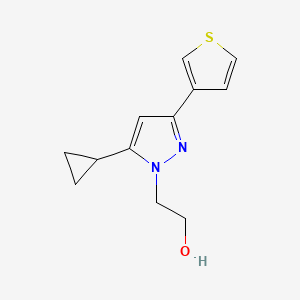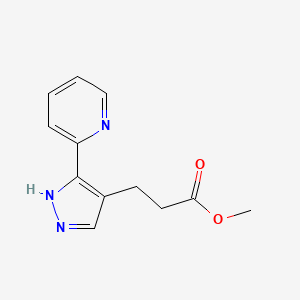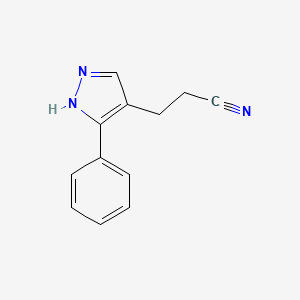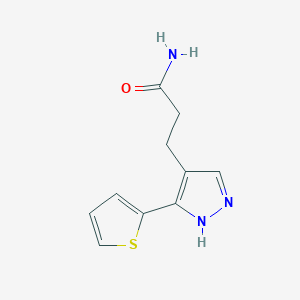![molecular formula C13H18ClN3 B1482325 7-(Chlormethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol CAS No. 2098013-74-0](/img/structure/B1482325.png)
7-(Chlormethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol
Übersicht
Beschreibung
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized .Molecular Structure Analysis
The structure of pyrazoles is interesting mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis
Pyrazoles are known to participate in a variety of chemical reactions. For instance, 3(5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems .Wissenschaftliche Forschungsanwendungen
Synthese von Bioaktiven Molekülen
Pyrazolderivate werden häufig als Gerüste bei der Synthese von bioaktiven Chemikalien verwendet, da sie strukturell vielseitig sind und biologische Relevanz haben . Die Chlormethyl- und Cyclopropylgruppen in der Verbindung können als reaktive Stellen für weitere chemische Modifikationen dienen und so zur Bildung neuer Moleküle mit potenziellen pharmakologischen Aktivitäten führen.
Photophysikalische Eigenschaften
Verbindungen, die die Pyrazol-Einheit enthalten, haben außergewöhnliche photophysikalische Eigenschaften gezeigt . Dies macht sie geeignet für die Entwicklung neuer Materialien für optoelektronische Anwendungen wie organische Leuchtdioden (OLEDs) und Photovoltaikzellen.
Pflanzenschutzforschung
In der Agrochemie werden Pyrazolderivate auf ihre mögliche Verwendung als Herbizide, Insektizide und Fungizide untersucht . Die spezifische Struktur von „7-(Chlormethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazol“ könnte auf ihre Wirksamkeit im Pflanzenschutz und zur Schädlingsbekämpfung untersucht werden.
Koordinationschemie
Die Stickstoffatome im Pyrazolring können mit Metallionen koordinieren und so verschiedene Metallkomplexe bilden . Diese Komplexe können auf ihre katalytischen Eigenschaften untersucht oder bei der Synthese von metallorganischen Gerüsten (MOFs) verwendet werden.
Metallorganische Chemie
Pyrazolderivate sind auch in der metallorganischen Chemie von Bedeutung, wo sie als Liganden zur Bildung stabiler metallorganischer Verbindungen dienen können . Diese Verbindungen finden Anwendung in der Katalyse, einschließlich der Erleichterung organischer Umwandlungen und Polymerisationsreaktionen.
Sensing-Sonden
Die Fähigkeit der Verbindung, Komplexe mit Metallionen zu bilden, kann bei der Entwicklung von Sensing-Sonden genutzt werden . Diese Sonden können so konzipiert werden, dass sie das Vorhandensein bestimmter Ionen oder Moleküle selektiv nachweisen, was bei der Umweltüberwachung und Diagnostik wertvoll ist.
Antifungale Aktivitäten
Einige Pyrazolderivate haben gute antifungale Aktivitäten gezeigt . Die einzigartigen Substituenten von „this compound“ könnten auf ihre mögliche Verwendung bei der Entwicklung neuer Antimykotika untersucht werden.
Anwendungen in der Grünen Chemie
Die Synthese von Pyrazolderivaten kann mit umweltfreundlichen Methoden durchgeführt werden . Dies steht im Einklang mit den Prinzipien der Grünen Chemie, die darauf abzielen, die Umweltbelastung durch chemische Prozesse und Produkte zu reduzieren.
Wirkmechanismus
Target of Action
Pyrazole and imidazole derivatives are known to interact with a variety of biological targets. For instance, some pyrazole derivatives are known to inhibit the enzyme succinate dehydrogenase, an important enzyme in the tricarboxylic acid cycle .
Mode of Action
Pyrazole and imidazole derivatives can interfere with the tricarboxylic acid cycle by occupying the site of action at succinate dehydrogenase, leading to the death of the pathogen .
Biochemical Pathways
The primary biochemical pathway affected by these compounds is the tricarboxylic acid cycle, which is crucial for energy production in cells .
Result of Action
The inhibition of succinate dehydrogenase by these compounds can lead to the disruption of energy production within cells, which can ultimately lead to cell death .
Safety and Hazards
The safety data sheet for pyrazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Biochemische Analyse
Biochemical Properties
7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction between 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell proliferation. Additionally, this compound has been observed to bind with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. This compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) . The induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Furthermore, 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole influences cell signaling pathways, including the PI3K/Akt and MAPK pathways, leading to altered gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming a stable complex that inhibits the enzyme’s activity . This binding prevents the phosphorylation of downstream targets, thereby halting cell cycle progression. Additionally, 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole has been shown to modulate the expression of genes involved in apoptosis and cell survival, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, the compound exhibits significant anti-tumor activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. The interaction of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole with these enzymes can affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its uptake and distribution . The localization and accumulation of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole within cells can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. The compound has been shown to localize primarily in the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct 7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole to specific compartments or organelles, thereby influencing its interactions with biomolecules and its overall efficacy .
Eigenschaften
IUPAC Name |
7-(chloromethyl)-6-cyclopropyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c1-9(2)8-16-5-6-17-13(16)11(7-14)12(15-17)10-3-4-10/h5-6,9-10H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLZSCDTHIZWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=C(C(=N2)C3CC3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


